![molecular formula C12H14BrNOS B2404366 2-[(4-Bromophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 380491-59-8](/img/structure/B2404366.png)
2-[(4-Bromophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(4-Bromophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one” is a chemical compound with the molecular formula C12H14BrNO . It is a complex organic molecule that contains a bromophenyl group, a sulfanyl group, and a pyrrolidinyl group .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, the synthesis of a chloro analogue of the title compound was described as part of ongoing studies into the conformational and electronic characteristics of various -thiocarbonyl, -bis-thiocarbonyl and -thio- -oxacarbonyl compounds . The synthesis involved a condensation reaction between alcoholic solutions of 5-(3-pyridyl)-1,3,4-oxadiazole-2-thiol and 2,4-dibromoacetophenone in the presence of triethyl amine .Molecular Structure Analysis
The molecular structure of the compound is characterized by three different substituents bound to a central methine-C atom, i.e., (4-bromophenyl)sulfanyl, benzaldehyde, and methoxy residues . A twist in the molecule is evident about the methine-C—C(carbonyl) bond .Physical And Chemical Properties Analysis
The compound has a molecular weight of 268.15 g/mol . It has a topological polar surface area of 20.3 Ų, suggesting it has some degree of polarity . The compound has a rotatable bond count of 2, indicating some flexibility in its structure .Applications De Recherche Scientifique
Hydrogen-Bonding Patterns
2-[(4-Bromophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one and its analogues have been explored for their unique hydrogen-bonding patterns. For instance, a study by Balderson et al. (2007) examined compounds with similar structures, observing bifurcated intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups. This leads to the formation of six-membered hydrogen-bonded rings and centrosymmetric dimers, contributing to understanding molecular interactions in crystal structures (Balderson et al., 2007).
Microbiological Activity
The chemical structure of this compound is also relevant in the field of microbiology. A study by Miszke et al. (2008) synthesized derivatives of 2-mercapto-4-(pyrrolidin-1-yl)pyridine, starting from a similar bromophenyl compound. These derivatives exhibited significant bacteriostatic and antituberculosis activity, highlighting the potential of this compound in developing new antimicrobial agents (Miszke et al., 2008).
Conformation Studies
Conformational studies are another area where this compound is of interest. Fujiwara et al. (1977) investigated the conformation of related compounds, providing insights into the structural dynamics of similar molecules. Such studies are essential for understanding the physicochemical properties of new compounds (Fujiwara et al., 1977).
Synthesis and Heterocyclization
In the field of synthetic chemistry, the synthesis and heterocyclization of compounds related to this compound are of particular interest. For example, Frolova et al. (2016) investigated the alkylation of sodium pyrimidin-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one, leading to novel pyrimidin-ones. Such research contributes to expanding the repertoire of heterocyclic compounds with potential pharmacological applications (Frolova et al., 2016).
Orientations Futures
The compound “2-[(4-Bromophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one” and its analogues could be subjects of future research, given their interesting chemical structures and potential for various chemical reactions . Further studies could explore their synthesis, properties, and potential applications in various fields, such as medicinal chemistry or materials science .
Propriétés
IUPAC Name |
2-(4-bromophenyl)sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNOS/c13-10-3-5-11(6-4-10)16-9-12(15)14-7-1-2-8-14/h3-6H,1-2,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMBYKCGULEMLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






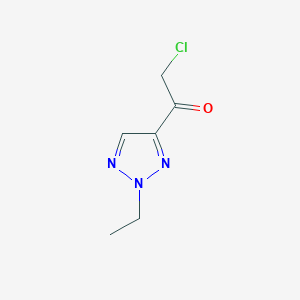
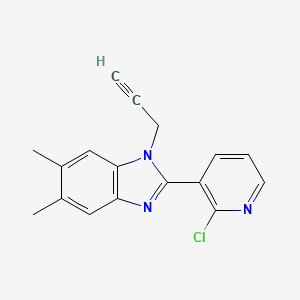
![(2S,3S)-2-[(6-fluoropyridin-2-yl)formamido]-3-methylpentanoic acid](/img/structure/B2404296.png)
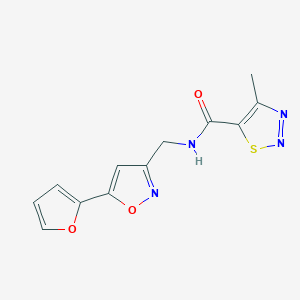
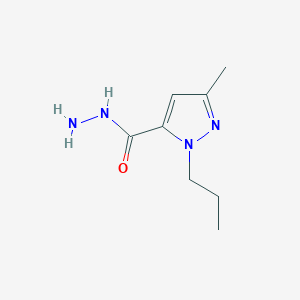
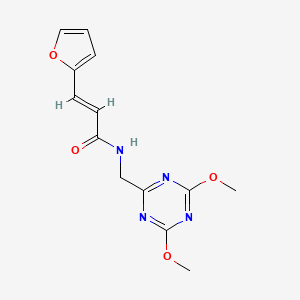
![4-[1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropyl]benzoic acid](/img/structure/B2404300.png)
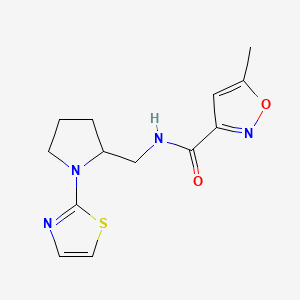
![2-(furan-2-yl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2404302.png)